molecular formula C10H13F2N5O B11732179 2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11732179
M. Wt: 257.24 g/mol
InChI Key: RHYSWOCTKSKXDJ-UHFFFAOYSA-N
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Description

2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a compound that features a difluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction. This can be done using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Ethan-1-ol Group: The final step involves the attachment of the ethan-1-ol group to the pyrazole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactor systems can help in achieving precise control over reaction conditions, leading to higher yields and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors.

    Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(difluoromethyl)-1H-pyrazole
  • 1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine
  • 1-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol

Uniqueness

2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of both the difluoromethyl group and the ethan-1-ol group. This combination can enhance the compound’s solubility, stability, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13F2N5O

Molecular Weight

257.24 g/mol

IUPAC Name

2-[4-[[2-(difluoromethyl)pyrazol-3-yl]methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H13F2N5O/c11-10(12)17-9(1-2-14-17)6-13-8-5-15-16(7-8)3-4-18/h1-2,5,7,10,13,18H,3-4,6H2

InChI Key

RHYSWOCTKSKXDJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(F)F)CNC2=CN(N=C2)CCO

Origin of Product

United States

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